
2-Ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate is a chemical compound with the molecular formula C12H13N2O3.ClO4 This compound belongs to the class of isoxazolium salts and is characterized by the presence of a nitrophenyl group attached to the isoxazole ring
Preparation Methods
The synthesis of 2-Ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then cyclized using hydroxylamine hydrochloride to form the isoxazole ring. Finally, the resulting isoxazole compound is treated with perchloric acid to yield the desired perchlorate salt .
Chemical Reactions Analysis
2-Ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Cyclization: The isoxazole ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles such as amines .
Scientific Research Applications
2-Ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the isoxazole moiety into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The isoxazole ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds to 2-Ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate include other isoxazolium salts and nitrophenyl derivatives. Some examples are:
2-Ethyl-3-methyl-5-(4-aminophenyl)-1,2-oxazol-2-ium perchlorate: Similar structure but with an amino group instead of a nitro group.
2-Ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium chloride: Similar structure but with a chloride ion instead of a perchlorate ion.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
52063-41-9 |
|---|---|
Molecular Formula |
C12H13ClN2O7 |
Molecular Weight |
332.69 g/mol |
IUPAC Name |
2-ethyl-3-methyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C12H13N2O3.ClHO4/c1-3-13-9(2)8-12(17-13)10-4-6-11(7-5-10)14(15)16;2-1(3,4)5/h4-8H,3H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
NVCCQCYFCJTEDH-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(C=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


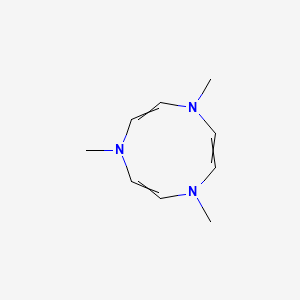
![Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-](/img/structure/B14639893.png)
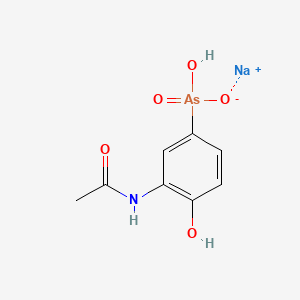
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-](/img/structure/B14639903.png)
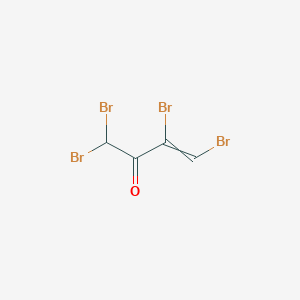
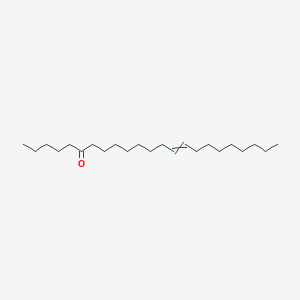
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
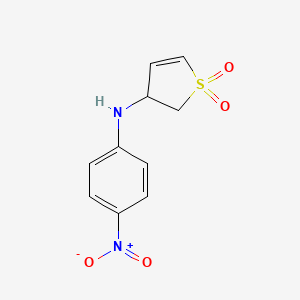
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
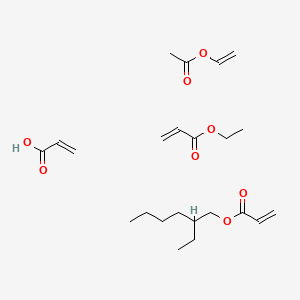
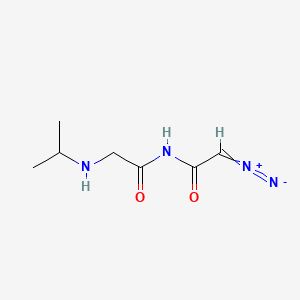
![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
